Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is known for its pharmacological relevance, particularly in modulating enzyme activity or receptor binding due to its structural mimicry of purine bases. The compound is distinguished by a 4-fluorophenyl group at position 5 and a pentafluoroethyl (-CF₂CF₃) substituent at position 7, both of which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogues. The ethyl ester at position 3 serves as a prodrug moiety, improving bioavailability through increased membrane permeability .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3O2/c1-2-28-15(27)11-8-24-26-13(16(19,20)17(21,22)23)7-12(25-14(11)26)9-3-5-10(18)6-4-9/h3-6,8,12-13,25H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZPQIKVDFNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(C(F)(F)F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 827594-60-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, molecular characteristics, and biological activities based on diverse scientific literature.
Molecular Characteristics
- Molecular Formula: C17H15F6N3O2
- Molecular Weight: 407.31 g/mol
- Boiling Point: Approximately 461.0 °C
- Density: 1.5 g/cm³
The compound features a complex structure with multiple fluorinated groups, which may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound has been explored in various studies. The incorporation of fluorinated moieties is believed to improve the pharmacokinetic properties of the compound. For instance, a study highlighted the importance of structural modifications in enhancing solubility and biological activity .
Antiviral Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiviral properties. In particular:
- Inhibition of RNA Polymerase: A related compound showed an IC50 of 12 μM against the influenza virus by disrupting the interaction between PA and PB1 proteins . This suggests potential utility in treating viral infections.
- Broad-spectrum Activity: Compounds with similar structures have shown EC50 values ranging from 7 to 25 μM against various strains of Influenza A and B without cytotoxic effects up to concentrations of 250 μM .
Anti-Diabetic and Antioxidant Properties
The compound's derivatives have been evaluated for their anti-diabetic and antioxidant activities:
- Alpha-Amylase Inhibition: Some derivatives displayed IC50 values between 6.539 and 11.27 µM for alpha-amylase inhibition . This indicates potential for managing diabetes.
- Radical Scavenging Activity: The antioxidant capacity was assessed with IC50 values ranging from 6.261 to 2358 µM across various tested compounds .
Case Study: Antiviral Efficacy
In a study investigating the antiviral efficacy of related compounds against influenza, researchers synthesized several derivatives and assessed their ability to inhibit viral replication in MDCK cells. The results indicated that certain modifications to the core structure led to enhanced antiviral activity while maintaining low cytotoxicity .
Research Findings on Structural Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of fluorinated groups significantly influences biological activity. For instance:
| Compound | Alpha-Amylase IC50 (µM) | Antioxidant IC50 (µM) | Cytotoxicity CC50 (µM) |
|---|---|---|---|
| Compound A | 6.539 | 6.261 | >250 |
| Compound B | 11.27 | 2358 | >250 |
| Ethyl Compound | Yet to be determined | Yet to be determined | Yet to be determined |
This table illustrates the promising activities observed in derivatives compared to standard controls.
Scientific Research Applications
Antimicrobial Properties
The compound's fluorinated structure may enhance its interaction with microbial membranes or enzymes, potentially leading to antimicrobial activity. Research into related compounds has shown that fluorinated pyrazoles can exhibit antibacterial and antifungal properties due to their ability to disrupt cellular processes.
Fluorinated Polymers
The unique fluorinated moieties in ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate make it a candidate for developing high-performance fluorinated polymers. These materials are known for their:
- Chemical Resistance : Ideal for applications in harsh chemical environments.
- Thermal Stability : Suitable for high-temperature applications.
Drug Delivery Systems
The compound's lipophilicity due to its fluorinated groups can be advantageous in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs when used as a carrier or excipient.
Summary Table of Applications
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives vary widely in bioactivity and physicochemical properties depending on substituents at positions 3, 5, and 5. Below is a systematic comparison with structurally related compounds:
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorinated substituents (e.g., pentafluoroethyl, trifluoromethyl) significantly increase molecular weight and lipophilicity (LogP), enhancing blood-brain barrier penetration .
- Aromatic substituents (e.g., 4-fluorophenyl, 4-methoxyphenyl) improve π-π stacking interactions with biological targets, while electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability .
- Morpholine derivatives exhibit lower LogP due to the polar morpholine ring, favoring solubility but reducing membrane permeability .
Key Observations :
- The target compound’s synthesis mirrors methods for trifluoromethylated analogues but requires pentafluoroethyl precursors , which are less commercially available, contributing to lower yields (13–50%) .
- Acid-catalyzed cyclizations (e.g., HCl in ethanol) are common for pyrazolo-pyrimidine scaffolds, but p-toluenesulfonic acid in benzene improves water removal for higher purity .
Key Observations :
- The pentafluoroethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in related trifluoromethylated antiviral agents .
Preparation Methods
Overview of Pyrazolo[1,5-a]Pyrimidine Synthesis
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and 1,3-biselectrophilic compounds such as β-diketones, β-ketoesters, or enaminones. The reaction proceeds through a Michael addition followed by cyclization, with the regioselectivity dictated by the electronic and steric properties of the reactants. Recent advances have expanded the scope to include fluorinated precursors, enabling the incorporation of perfluoroalkyl groups and halogenated aryl substituents.
Key Structural Features of the Target Compound
The target molecule contains three distinct functional elements:
- Ethyl carboxylate group at position 3, introduced via β-ketoester precursors.
- 4-Fluorophenyl substituent at position 5, likely derived from a fluorinated aromatic aldehyde or ketone.
- Pentafluoroethyl group at position 7, requiring specialized fluorinated building blocks or post-synthetic fluorination.
The tetrahydropyrimidine core suggests a reduction step or the use of pre-saturated intermediates during cyclocondensation.
Synthetic Strategies for the Target Compound
Cyclocondensation with Fluorinated Enolates
A promising approach involves the use of fluorinated enolates, as demonstrated in the synthesis of 5-fluoro-4-aminopyrimidines. Potassium (Z)-2-cyano-2-fluoroethenolate (8 ) reacts with amidines under mild conditions to yield fluorinated pyrimidines in high yields (81–93%). Adapting this method, the pentafluoroethyl group could be introduced via a fluoroenolate precursor, while the 4-fluorophenyl moiety may arise from a substituted amidine.
Proposed Pathway :
- Synthesis of Pentafluoroethyl Enolate :
- React pentafluoroethyl iodide with ethyl acetoacetate under basic conditions to form the corresponding enolate.
- Cyclocondensation with 5-Amino-3-(ethoxycarbonyl)pyrazole :
Multi-Component Reactions (MCRs)
MCRs, such as the Biginelli reaction, offer a one-pot route to dihydropyrimidinones. For pyrazolo[1,5-a]pyrimidines, replacing urea with 5-aminopyrazole enables the formation of the fused heterocycle.
Example Protocol :
- Reactants :
- 5-Amino-3-(ethoxycarbonyl)pyrazole (1.0 equiv),
- 4-Fluorophenylacetaldehyde (1.1 equiv),
- Pentafluoroethyl β-ketoester (1.2 equiv).
- Conditions :
- Post-Reaction Processing :
Detailed Preparation Methods
Stepwise Synthesis via Cyclocondensation
Preparation of 5-Amino-3-(ethoxycarbonyl)pyrazole
Formation of the Pyrimidine Core
- Reactants :
- 5-Amino-3-(ethoxycarbonyl)pyrazole (1.0 equiv),
- Pentafluoroethyl β-ketoester (1.1 equiv),
- 4-Fluorobenzaldehyde (1.1 equiv).
- Conditions :
- Hydrogenation :
Purification
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
- The pyrazolo[1,5-a]pyrimidine core is nearly planar, with the 4-fluorophenyl ring rotated by 10.3° and the pentafluoroethyl group adopting a staggered conformation.
Q & A
Basic Synthesis Considerations
Q: What are the key parameters to optimize during the synthesis of this compound? A: Synthesis typically involves multi-step reactions with critical optimization of:
- Temperature : Higher temperatures may accelerate side reactions (e.g., decomposition of fluorinated groups).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine core .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in pyrazolo-pyrimidine formation.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while recrystallization ensures purity .
Advanced Synthesis: Competing Pathways
Q: How can researchers minimize competing reaction pathways during synthesis? A: Competing pathways (e.g., over-alkylation or ring-opening) are mitigated by:
- Stoichiometric control : Limiting excess reagents like pentafluoroethylating agents.
- Protecting groups : Temporarily shielding reactive sites (e.g., the pyrazole NH group).
- Stepwise isolation : Intermediate purification reduces cross-reactivity .
Basic Structural Characterization
Q: Which spectroscopic methods are essential for confirming the molecular structure? A: Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing tetrahydropyrimidine hydrogens (δ 3.5–4.5 ppm) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1000–1200 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Structural Confirmation
Q: How is stereochemistry resolved for this compound? A: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:
- Ring conformation : Chair vs. boat configurations in the tetrahydropyrimidine core.
- Stereoelectronic effects : Fluorine substituents’ influence on bond angles .
Basic Purity Assessment
Q: What methods ensure post-synthetic purity? A:
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Melting point analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .
Advanced Reactivity Prediction
Q: How can computational modeling predict functional group reactivity? A: Density functional theory (DFT) calculations:
- Map electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., the pyrazole C3 position).
- Simulate reaction pathways for fluorinated group substitutions .
Basic Biological Evaluation
Q: What in vitro assays screen for biological activity? A: Common assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus).
- Anti-inflammatory : COX-2 inhibition via ELISA .
Advanced Derivative Design
Q: How are pharmacokinetic properties enhanced in derivatives? A: Strategies include:
- Bioisosteric replacement : Swapping pentafluoroethyl with trifluoromethyl to improve metabolic stability.
- Prodrug modification : Ester-to-acid conversion (e.g., ethyl carboxylate → carboxylic acid) for solubility .
Data Contradiction (Basic)
Q: How to resolve discrepancies in reported reaction yields? A: Re-evaluate variables:
- Catalyst batch purity : Trace metals in catalysts (e.g., Pd/C) may alter efficiency.
- Moisture sensitivity : Fluorinated intermediates often require anhydrous conditions .
Data Contradiction (Advanced)
Q: How to address conflicting NMR data in different solvents? A: Solvent-induced shifts arise from:
- Deuterated solvent effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding (e.g., NH groups).
- Paramagnetic impurities : Filter samples to remove particulate interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
